molecular formula C17H18BrNO2 B187597 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide CAS No. 5332-64-9

2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide

Cat. No. B187597
CAS RN: 5332-64-9
M. Wt: 348.2 g/mol
InChI Key: VRUSSLGLHIFNDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide, also known as BRD-7929, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acetamides and has a molecular weight of 405.36 g/mol.

Mechanism Of Action

The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide involves its ability to bind to specific proteins in cells, particularly bromodomain-containing proteins. These proteins play a role in gene expression and regulation, and by inhibiting their activity, 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide can alter the expression of genes involved in cancer cell growth and inflammation.

Biochemical And Physiological Effects

Studies have shown that 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide can induce cell death in cancer cells, inhibit tumor growth, and reduce inflammation. Additionally, it has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide in lab experiments is its high potency, which allows for lower concentrations to be used. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide. One area of interest is its potential use in combination therapies for cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other disease areas such as inflammation and autoimmune disorders. Finally, the development of more soluble forms of 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide could improve its potential for use in clinical settings.

Synthesis Methods

The synthesis of 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide involves the reaction between 2-(4-bromo-3-methylphenoxy)acetic acid and 2,3-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide has been studied for its potential therapeutic applications in various scientific research fields. One area of interest is its use in cancer research. Studies have shown that 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide has anti-tumor activity and can inhibit the growth of cancer cells by targeting specific proteins. Additionally, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

CAS RN

5332-64-9

Product Name

2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide

Molecular Formula

C17H18BrNO2

Molecular Weight

348.2 g/mol

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C17H18BrNO2/c1-11-5-4-6-16(13(11)3)19-17(20)10-21-14-7-8-15(18)12(2)9-14/h4-9H,10H2,1-3H3,(H,19,20)

InChI Key

VRUSSLGLHIFNDF-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=CC(=C(C=C2)Br)C)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=CC(=C(C=C2)Br)C)C

Origin of Product

United States

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